1'-(3-fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4'-bipiperidine
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Overview
Description
1’-(3-Fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine is a complex organic compound characterized by its unique structural features It contains a bipiperidine core substituted with a 3-fluoro-4-methoxybenzenesulfonyl group and an additional methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(3-fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine typically involves multi-step organic reactions. One common approach starts with the preparation of 3-fluoro-4-methoxybenzenesulfonyl chloride, which is then reacted with 1,4’-bipiperidine under controlled conditions to introduce the sulfonyl group. The final step involves the methylation of the bipiperidine nitrogen to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1’-(3-Fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1’-(3-Fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1’-(3-fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine exerts its effects is primarily through its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The methoxy and fluoro substituents may enhance the compound’s binding affinity and specificity for certain biological targets, influencing various cellular pathways.
Comparison with Similar Compounds
- 1’-(3-Chloro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine
- 1’-(3-Fluoro-4-methylbenzenesulfonyl)-4-methoxy-1,4’-bipiperidine
Comparison: Compared to its analogs, 1’-(3-fluoro-4-methoxybenzenesulfonyl)-4-methoxy-1,4’-bipiperidine is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The fluoro group, in particular, can enhance the compound’s metabolic stability and binding interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(3-fluoro-4-methoxyphenyl)sulfonyl-4-(4-methoxypiperidin-1-yl)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O4S/c1-24-15-7-9-20(10-8-15)14-5-11-21(12-6-14)26(22,23)16-3-4-18(25-2)17(19)13-16/h3-4,13-15H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQKEPZSVGQRNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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